2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]aceticacid,bis(trifluoroaceticacid)
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Overview
Description
2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]acetic acid; bis(trifluoroacetic acid) is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole-containing compounds typically involves the formation of the imidazole ring through various cyclization reactions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the regioselective 1,3-dipolar cycloaddition of 2H-azirines with nitrones in the presence of trifluoroacetic acid as a catalyst .
Industrial Production Methods
Industrial production of imidazole derivatives often employs scalable and efficient synthetic routes. For example, the use of trifluoroacetic acid as a catalyst in cycloaddition reactions allows for the production of highly diverse, multisubstituted imidazoles under mild conditions . These methods are designed to be compatible with a wide range of functional groups, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]acetic acid; bis(trifluoroacetic acid) can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve mild temperatures and the use of solvents like methanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted imidazole derivatives.
Scientific Research Applications
2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]acetic acid; bis(trifluoroacetic acid) has a wide range of scientific research applications:
Biology: The compound is studied for its role in biological processes, particularly those involving imidazole-containing enzymes and proteins.
Mechanism of Action
The mechanism of action of 2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]acetic acid; bis(trifluoroacetic acid) involves its interaction with molecular targets and pathways in biological systems. The imidazole ring can bind to metal ions and participate in coordination chemistry, which is crucial for the activity of many enzymes. Additionally, the compound can interact with nucleic acids and proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure to the compound .
Imidazole: The parent compound of the imidazole ring, used in a variety of chemical and biological applications.
Metronidazole: An imidazole derivative with antibacterial and antiprotozoal properties.
Uniqueness
2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]acetic acid; bis(trifluoroacetic acid) is unique due to its specific structure, which combines an imidazole ring with an amino acid moiety. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C12H14F6N4O7 |
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Molecular Weight |
440.25 g/mol |
IUPAC Name |
2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H12N4O3.2C2HF3O2/c9-6(1-5-2-10-4-12-5)8(15)11-3-7(13)14;2*3-2(4,5)1(6)7/h2,4,6H,1,3,9H2,(H,10,12)(H,11,15)(H,13,14);2*(H,6,7)/t6-;;/m0../s1 |
InChI Key |
ALKOTQWTAFMJHD-ILKKLZGPSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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